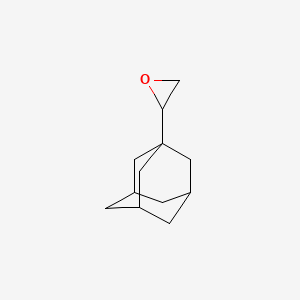

2-(1-Adamantyl)oxirane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)oxirane typically involves the reaction of adamantane derivatives with suitable epoxidizing agents. One common method is the oxidation of 2-(1-adamantyl)ethanol using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-Adamantyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted adamantane derivatives.

Common Reagents and Conditions:

Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.

Reduction: Metal hydrides (e.g., lithium aluminum hydride) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products:

Oxidation: Diols or other oxygenated compounds.

Reduction: Alcohols or reduced derivatives.

Substitution: Substituted adamantane derivatives with various functional groups.

Applications De Recherche Scientifique

Inhibition of Soluble Epoxide Hydrolase

Mechanism and Efficacy

Soluble epoxide hydrolase is an enzyme implicated in various inflammatory diseases, including acute pancreatitis. Research indicates that 2-(1-adamantyl)oxirane derivatives exhibit significant inhibitory activity against sEH. The introduction of an oxygen atom into the adamantane scaffold enhances the solubility and permeability of these compounds, making them more effective as drug candidates. For instance, studies have shown that derivatives of this compound can achieve nanomolar inhibition of both human and murine sEH, which is crucial for developing therapies targeting inflammatory conditions .

Case Study: Pharmacological Research

In a systematic study, several analogs of this compound were synthesized and evaluated for their sEH inhibitory potency. The findings revealed that while the introduction of the oxygen atom reduced the overall potency compared to traditional adamantane derivatives, it significantly improved solubility and stability in biological systems. This trade-off suggests a promising avenue for developing new anti-inflammatory agents .

Antiviral Activity

Historical Context

The adamantane moiety has a rich history in antiviral drug development, particularly against influenza viruses. Compounds such as amantadine have been utilized effectively; however, modifications such as those seen in this compound may enhance antiviral properties further .

Recent Developments

Recent studies have explored the antiviral efficacy of this compound derivatives against various viral targets. For example, certain derivatives have shown enhanced activity against Influenza A viruses, with some compounds exhibiting lower cytotoxicity than traditional antiviral agents like amantadine. This suggests that this compound could serve as a scaffold for developing new antiviral therapies that are both effective and safer .

Bioisosteric Modifications

Improving Pharmacokinetics

Bioisosteric substitution refers to replacing one part of a molecule with another that has similar physical or chemical properties to improve its pharmacological profile without significantly altering its biological activity. In the case of this compound, researchers have investigated substituting various lipophilic groups to enhance solubility and bioavailability .

Research Findings

Studies demonstrate that introducing bicyclic lipophilic groups can significantly improve the water solubility of sEH inhibitors derived from adamantane structures. These modifications not only enhance solubility but also maintain or improve inhibitory potency against sEH, making these compounds more viable for therapeutic use .

Summary Table: Key Applications of this compound

Mécanisme D'action

The mechanism of action of 2-(1-Adamantyl)oxirane involves the reactivity of the oxirane ring and the stability of the adamantane moiety. The oxirane ring is highly strained and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The adamantane moiety provides rigidity and stability to the compound, making it suitable for various applications.

Comparaison Avec Des Composés Similaires

1-Adamantylamine:

2-(1-Adamantyl)ethanol: An alcohol derivative used as an intermediate in the synthesis of other compounds.

1-Adamantylmethanol: Another alcohol derivative with similar properties and applications.

Uniqueness: 2-(1-Adamantyl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for further functionalization. The combination of the stable adamantane structure with the reactive oxirane ring makes it a versatile compound for various scientific and industrial applications.

Activité Biologique

2-(1-Adamantyl)oxirane, with the CAS number 28173-62-8, is an organic compound featuring an epoxide functional group. Its unique structure, characterized by the adamantyl moiety, suggests potential biological activities that merit investigation. This article compiles diverse research findings related to the biological activity of this compound, including case studies and relevant data tables.

- Molecular Formula : C12H18O

- Flash Point : 83.6 °C

- Refractive Index : 1.585

These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its application in biological studies.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its effects on cellular processes and its potential therapeutic applications.

Antiviral Activity

One significant area of research has been the antiviral properties of this compound. Studies have shown that compounds with adamantyl groups can exhibit inhibitory effects against viruses, including influenza and HIV. The mechanism often involves interference with viral entry or replication processes.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, a study evaluated its impact on human lung cancer cells, revealing that the compound induces apoptosis through the activation of caspase pathways. Table 1 summarizes the cytotoxic effects observed in various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Caspase activation |

| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers tested the antiviral efficacy of this compound against influenza virus strains. The compound demonstrated a significant reduction in viral titers at concentrations as low as 10 µM, suggesting a strong potential for development as an antiviral agent.

Case Study 2: Cancer Cell Line Response

A series of experiments conducted on A549 lung cancer cells revealed that treatment with this compound led to a dose-dependent increase in apoptotic markers. Flow cytometry analysis showed an increase in Annexin V positive cells after exposure to the compound, indicating its potential as a chemotherapeutic agent.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:

- Antiviral Mechanism : The adamantyl group may enhance membrane fusion properties, facilitating disruption of viral envelopes.

- Cytotoxic Mechanism : The compound appears to activate intrinsic apoptotic pathways, leading to increased mitochondrial permeability and subsequent cell death.

Propriétés

IUPAC Name |

2-(1-adamantyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-11/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZLOWONDMXBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562171 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28173-62-8 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.